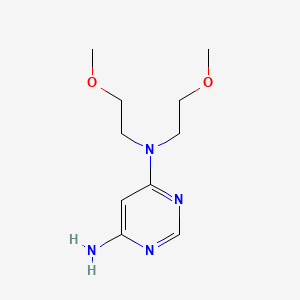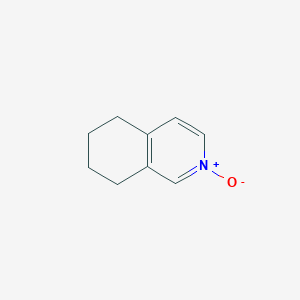
8-Chloro-6-(2-fluorophenyl)-1-methyl-6H-imidazo(1,5-a)(1,4)benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as Midazolam . It is a water-soluble benzodiazepine and has the empirical formula C18H13ClFN3 . The molecular weight of this compound is 325.77 . It is a ligand for the GABA A receptor benzodiazepine modulatory site and is a CYP3A4 substrate .
Synthesis Analysis
Midazolam has been synthesized using isocyanide reagents in satisfactory yield . In this methodology, imidazobenzodiazepine intermediates can be easily prepared via an improved process . One-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild condition led to the formation of imidazobenzodiazepine .Molecular Structure Analysis
The molecular structure of Midazolam is complex, with a central benzodiazepine ring fused with an imidazole ring . The molecule also contains a chloro group at the 8th position, a fluoro group on the phenyl ring at the 6th position, and a methyl group attached to the nitrogen of the imidazole ring .Chemical Reactions Analysis
The synthesis of Midazolam involves several chemical reactions, including the condensation of benzodiazepines with isocyanide reagents . This process results in the formation of imidazobenzodiazepine intermediates .Physical And Chemical Properties Analysis
Midazolam is a white to light yellow crystalline compound . It is insoluble in water . The hydrochloride salt of midazolam, which is formed in situ, is soluble in aqueous solutions . The molecular weight of Midazolam is 325.77 .Wirkmechanismus
Safety and Hazards
Midazolam is a potent drug and a potential occupational reproductive hazard . It has been associated with respiratory depression and respiratory arrest, especially when used for sedation in noncritical care settings . In some cases, where this was not recognized promptly and treated effectively, death or hypoxic encephalopathy has resulted .
Eigenschaften
CAS-Nummer |
59469-74-8 |
|---|---|
Produktname |
8-Chloro-6-(2-fluorophenyl)-1-methyl-6H-imidazo(1,5-a)(1,4)benzodiazepine |
Molekularformel |
C18H13ClFN3 |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
8-chloro-6-(2-fluorophenyl)-1-methyl-6H-imidazo[1,5-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H13ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-10,18H,1H3 |
InChI-Schlüssel |
YXYAKNHSGBDEME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(N=C2)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-Dichlorophenyl)-3-azaspiro[5.5]undecan-9-amine](/img/structure/B8689929.png)






![3H-Imidazo[4,5-b]pyridine, 2-chloro-6-(trifluoromethyl)-](/img/structure/B8689969.png)



![tert-Butyl 5-methoxy-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B8689993.png)

